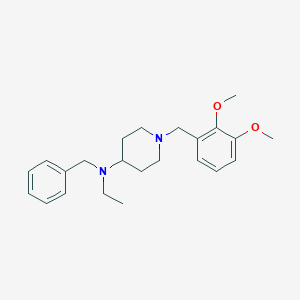![molecular formula C19H31N3O B247661 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247661.png)
2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders.
作用機序
2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is involved in the regulation of synaptic transmission. By blocking the activity of mGluR5, 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol reduces the release of glutamate, a neurotransmitter that is involved in a variety of neurological processes. This reduction in glutamate release has been shown to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior in animal models.
Biochemical and Physiological Effects:
2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has been shown to have a variety of biochemical and physiological effects. In animal models, 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has been shown to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior. 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has also been shown to reduce the release of glutamate, which is involved in a variety of neurological processes.
実験室実験の利点と制限
One of the advantages of using 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol in lab experiments is its selectivity for the mGluR5 receptor. This selectivity allows researchers to study the specific effects of blocking mGluR5 activity. However, one limitation of using 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol in lab experiments is its potential off-target effects. 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol may interact with other receptors or enzymes, which could confound the results of experiments.
将来の方向性
There are several future directions for research on 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol. One area of research is the development of more selective mGluR5 antagonists that have fewer off-target effects. Another area of research is the development of 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol analogs that have improved pharmacokinetic properties, such as increased bioavailability or longer half-life. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol in humans with neurological disorders.
合成法
The synthesis of 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol involves a series of chemical reactions. The starting material is 4-(4-fluorobenzyl)piperidine, which is reacted with 1-(2-methylbenzyl)piperazine to form 4-[1-(2-methylbenzyl)-4-piperidinyl]piperazine. This intermediate is then reacted with 2-chloroethanol to yield the final product, 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol.
科学的研究の応用
2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction. 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has been shown to improve cognitive function in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has also been shown to reduce motor symptoms in animal models of Parkinson's disease, a neurodegenerative disorder that affects movement. In addition, 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
分子式 |
C19H31N3O |
|---|---|
分子量 |
317.5 g/mol |
IUPAC名 |
2-[4-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H31N3O/c1-17-4-2-3-5-18(17)16-21-8-6-19(7-9-21)22-12-10-20(11-13-22)14-15-23/h2-5,19,23H,6-16H2,1H3 |
InChIキー |
YYAUZFWEWWAQDK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)CCO |
正規SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247581.png)
![4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)
![4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247584.png)
![4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)
![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)

![4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)


![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)